![molecular formula C17H26N2O2 B058278 Dpohbq CAS No. 116584-96-4](/img/structure/B58278.png)
Dpohbq
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dpohbq is a chemical compound that has been gaining attention in the field of scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of Dpohbq involves its ability to bind to specific enzymes and proteins, inhibiting their activity. This inhibition can result in various biochemical and physiological effects, depending on the specific enzyme or protein targeted.
Biochemical and Physiological Effects:
Dpohbq has been shown to have various biochemical and physiological effects, including the inhibition of specific enzymes and proteins, the regulation of gene expression, and the modulation of cellular signaling pathways. These effects can be useful in understanding the mechanisms of various diseases and in developing potential therapeutic agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Dpohbq in lab experiments is its specificity in targeting certain enzymes and proteins, which can aid in studying specific cellular processes. However, one limitation is that the compound may have off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on Dpohbq, including the development of more specific and potent compounds, the exploration of its potential therapeutic applications, and the investigation of its effects on various cellular processes. Additionally, further research is needed to fully understand the mechanism of action of Dpohbq and its potential applications in scientific research.
Conclusion:
In conclusion, Dpohbq is a chemical compound that has significant potential in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of Dpohbq in various fields of scientific research.
Métodos De Síntesis
Dpohbq is synthesized using a specific method that involves the reaction of two chemical compounds, A and B. The reaction between A and B results in the formation of Dpohbq. The synthesis method is crucial in ensuring the purity and quality of the compound for scientific research.
Aplicaciones Científicas De Investigación
Dpohbq has several potential applications in scientific research, including as a tool for studying cellular processes and as a potential therapeutic agent for various diseases. The compound has been studied for its ability to inhibit specific enzymes and proteins, which can be useful in understanding the mechanisms of various diseases.
Propiedades
Número CAS |
116584-96-4 |
---|---|
Nombre del producto |
Dpohbq |
Fórmula molecular |
C17H26N2O2 |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
(4aS,10aS)-6,9-dimethoxy-4-propyl-2,3,4a,5,10,10a-hexahydro-1H-benzo[g]quinoxaline |
InChI |
InChI=1S/C17H26N2O2/c1-4-8-19-9-7-18-14-10-12-13(11-15(14)19)17(21-3)6-5-16(12)20-2/h5-6,14-15,18H,4,7-11H2,1-3H3/t14-,15-/m0/s1 |
Clave InChI |
HRHOJILAWKHXNU-GJZGRUSLSA-N |
SMILES isomérico |
CCCN1CCN[C@@H]2[C@@H]1CC3=C(C=CC(=C3C2)OC)OC |
SMILES |
CCCN1CCNC2C1CC3=C(C=CC(=C3C2)OC)OC |
SMILES canónico |
CCCN1CCNC2C1CC3=C(C=CC(=C3C2)OC)OC |
Otros números CAS |
116584-96-4 |
Sinónimos |
6,9-dimethoxy-1-n-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo(g)quinoxaline DPOHBQ VICO 81 VICO-81 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.